molecular formula C10H12N2O B1621664 Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- CAS No. 109660-12-0

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-

Cat. No.: B1621664
CAS No.: 109660-12-0
M. Wt: 176.21 g/mol
InChI Key: ZANPCQHDEUORJP-UHFFFAOYSA-N
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Description

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- (CAS: 109660-12-0), is a heterocyclic compound featuring a pyridine ring substituted with a 4,4-dimethyl-2-oxazoline group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for nicotinic acid derivatives and NADP analogs involved in calcium signaling studies . The compound is commercially available with ≥98% purity and requires storage at 2–8°C under argon to maintain stability .

Properties

IUPAC Name

4,4-dimethyl-2-pyridin-2-yl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-5-3-4-6-11-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANPCQHDEUORJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395559
Record name Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109660-12-0
Record name Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- has a molecular formula of C11H14N2OC_{11}H_{14}N_2O and a molecular weight of approximately 190.24 g/mol. The compound features a pyridine ring substituted with a 4,5-dihydro-4,4-dimethyl-2-oxazoline moiety, which contributes to its reactivity and stability in various chemical environments .

Medicinal Chemistry

The compound's structure allows it to function as a potential pharmacophore in drug design. Its derivatives are being investigated for their ability to interact with biological macromolecules, making them candidates for therapeutic agents.

Antimicrobial and Anticancer Activities

Research indicates that pyridine derivatives exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that similar compounds can inhibit specific enzymes or receptors involved in disease pathways .

Ligands in Coordination Chemistry

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- serves as a ligand in coordination chemistry. It forms complexes with various metals which can catalyze reactions such as oxidation processes . This application is particularly relevant in developing new catalysts for organic transformations.

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science:

Advanced Materials Development

The compound is utilized in creating advanced materials including polymers and coatings. Its stability under various conditions allows it to be incorporated into materials that require durability and resistance to degradation .

Catalysis

In industrial applications, pyridine derivatives are employed as ligands in catalytic processes. For example, they are used in ruthenium-catalyzed C-H bond oxidation reactions of arylalkanes, showcasing their utility in synthetic organic chemistry .

Comparison with Similar Compounds

4-n-Butyl-3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine

  • Structure : A 4-n-butyl substituent replaces the hydrogen at the pyridine’s 4-position.
  • Synthesis : Prepared via n-butyllithium addition to 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine, followed by oxidation (O₂ bubbling) and acid hydrolysis. Yield: 71% .
  • Properties : Melting point (m.p.) 121–123°C; NMR data (δ 8.94 ppm for aromatic protons) indicates electronic effects from the alkyl chain .

4-Phenyl-3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine

  • Structure : A phenyl group at the pyridine’s 4-position.
  • Synthesis : Phenyllithium addition under –78°C conditions, yielding 75% after purification.
  • Properties: NMR (δ 7.39 ppm for phenyl protons) highlights enhanced aromaticity. No m.p. reported, but TLC Rf = 0.32 .

5-Ethynyl-3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine

  • Structure : Ethynyl group at the pyridine’s 5-position.
  • Synthesis : Deprotection of a triethylsilyl (TES)-protected precursor, yielding 62%.
  • Properties : m.p. 97–98°C; LC-MS (m/z 201.2 [M+1]) confirms molecular weight .

3-Bromo-5-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)pyridine

  • Structure : Bromine at the pyridine’s 3-position.
  • Properties : Molecular formula C10H11BrN2O (255.11 g/mol). Bromine enhances reactivity for cross-coupling reactions .

Key Observations :

  • Alkyl/aryl lithium reagents enable regioselective substitutions but require stringent temperature control.
  • Acid hydrolysis (3 N HCl) is critical for deprotecting oxazoline precursors .

Physicochemical Properties

Compound m.p. (°C) TLC Rf NMR Shifts (δ, ppm)
Target compound N/A N/A 1.39 (s, 6H, CH3)
4-n-Butyl derivative 121–123 0.62 (CH2Cl2:MeOH:AcOH) 3.05 (t, J=5.2, CH2)
5-Ethynyl derivative 97–98 0.30 (EtOAc:hexanes) 3.92 (s, 1H, ≡CH)

Insights :

  • Methyl groups in the oxazoline ring (δ 1.36–1.39 ppm) provide steric bulk, influencing solubility and reactivity.
  • Ethynyl substituents introduce sp-hybridized carbons, altering electronic density .

Commercial Availability and Stability

Compound Purity Storage Conditions Supplier Availability
Target compound ≥98% 2–8°C, argon In stock
3-Bromo derivative N/A N/A Limited
Bis-oxazolyl derivatives 97–99% Ambient (varies) Specialty suppliers

Key Contrasts and Research Implications

  • Reactivity : Brominated and ethynyl derivatives offer pathways for further functionalization, unlike alkyl/aryl analogs .
  • Tautomerism : Oxazoline derivatives favor enamine forms in the solid state, but protonation shifts equilibrium to keto forms, critical for catalytic applications .
  • Synthetic Challenges: Lower yields (46–61%) for the target compound compared to analogs (62–75%) suggest optimization needs in organolithium reactions .

Biological Activity

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-, also known as 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine (CAS No. 109660-12-0), is a heterocyclic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

  • Molecular Formula: C₁₀H₁₂N₂O
  • Molecular Weight: 176.21 g/mol
  • PubChem CID: 3724387

Biological Activity Overview

Pyridine derivatives, including 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine, have been studied for their potential pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance:

  • Mycobacterium tuberculosis Inhibition : Research indicated that certain pyridine derivatives exhibit significant bactericidal activity against Mycobacterium tuberculosis, particularly in intracellular environments within human macrophages. Compounds similar to 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine were effective at concentrations below 1 μg/ml .
  • Gram-positive Bacteria : Other derivatives have shown efficacy against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). These compounds disrupt bacterial cell division by inhibiting key proteins involved in the process .

The mechanism by which pyridine derivatives exert their biological effects often involves interaction with specific molecular targets:

  • Enzyme Interaction : The oxazole ring in the compound can modulate enzyme activity by binding to active sites or altering conformational states.
  • Receptor Modulation : The pyridine moiety can engage in hydrogen bonding and π-π interactions with receptors, influencing their activation or inhibition.

Research Applications

The compound has been explored for various applications in scientific research:

  • Drug Development : Its unique structural features make it a promising pharmacophore for designing new therapeutic agents aimed at treating infections or other diseases.
  • Chemical Synthesis : It serves as a building block in synthesizing more complex molecules relevant to medicinal chemistry and materials science.
  • Biochemical Assays : The compound is utilized as a ligand in biochemical assays to study enzyme interactions and receptor binding affinities .

Table: Summary of Biological Activities and Findings

StudyBiological ActivityTarget OrganismConcentrationKey Findings
Jallapally et al., 2014BactericidalM. tuberculosis< 1 μg/mlSignificant activity against intracellular bacilli
Fang et al., 2019AntibacterialMRSA/VREFVariesDisruption of FtsZ polymerization leading to cell death
AlNeyadi et al., 2017Enzyme Inhibitionβ-lactamase-producing bacteriaN/ACovalent bonding with Ser70 inhibits enzyme activity

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)pyridine and its derivatives?

The compound is synthesized via lithiation of 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)pyridine using n-butyllithium in anhydrous THF at -20°C, followed by oxygenation with O₂ gas and quenching. Subsequent acid hydrolysis (3 N HCl, acetic acid, 95°C, 36 h) removes the oxazoline protecting group to yield substituted nicotinic acids. Purification involves column chromatography (e.g., 20–50% ethyl acetate/hexanes) and lyophilization .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

Characterization employs:

  • TLC (e.g., Rf 0.35 in EtOAc:hexanes 2:3) to monitor reaction progress.
  • 1H/13C NMR to confirm substituent positions and integration ratios (e.g., δ 8.85 ppm for pyridine protons).
  • LC-MS for molecular ion confirmation (e.g., m/z 201.2 [M+1]) .

Q. What solvent systems are effective for chromatographic purification of oxazoline-containing intermediates?

Polar solvents like ethyl acetate/hexanes (gradient 20–70%) or dichloromethane/methanol/acetic acid (90:9:1) are used for silica-based column chromatography. For boronate intermediates, toluene with Dean-Stark traps aids azeotropic drying .

Advanced Research Questions

Q. How does tautomerism influence the reactivity of 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)pyridine derivatives?

X-ray crystallography and DFT studies (B3LYP/6-311G(d)) reveal that the enamine tautomer dominates in the solid state and solution (CDCl₃), while protonation stabilizes the keto form . Solvent polarity (e.g., DMSO vs. CDCl₃) shifts tautomeric equilibria, impacting reactivity in coupling reactions .

Q. What strategies enable functionalization of the oxazoline ring for organometallic applications?

  • Organotin derivatives : Phenyllithium addition at -78°C forms hypercoordinated tin complexes (e.g., 4-phenyl-3-oxazolinylpyridine), enabling polymerization via Wurtz coupling or Wilkinson catalysts .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 5-phenyl substitution) use Pd(PPh₃)₄ in dimethoxyethane/Na₂CO₃ at 90°C .

Q. How do computational methods resolve contradictions in experimental tautomer identification?

Discrepancies between solid-state (enamine) and solution (minor keto) tautomers are addressed via DFT calculations with solvation models (SM8/SMD). Energy differences (e.g., ΔG < 2 kcal/mol for 3d) suggest solvent-dependent equilibria, validated by variable-temperature NMR .

Data Contradiction Analysis

Q. Why do NMR studies report minor keto tautomers despite solid-state enamine dominance?

While X-ray confirms enamine prevalence in crystals, NMR detects keto forms in polar solvents (e.g., CD₃OD) due to proton exchange dynamics. DFT simulations corroborate that solvation stabilizes keto forms transiently, creating observable minor populations .

Methodological Recommendations

  • Synthetic Optimization : Use cryostatic control (-20°C to -78°C) for lithiation to prevent side reactions .
  • Structural Analysis : Combine X-ray diffraction (ORTEP-3 GUI) with DFT for tautomer resolution .
  • Functionalization : Prioritize Pd-catalyzed cross-coupling over organotin routes for scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
Reactant of Route 2
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Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.